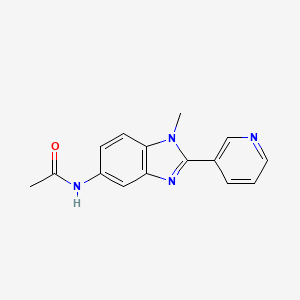![molecular formula C13H15N3 B13873400 (2-Aminophenyl)[2-(3-pyridinyl)ethyl]amine](/img/structure/B13873400.png)
(2-Aminophenyl)[2-(3-pyridinyl)ethyl]amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2-Aminophenyl)[2-(3-pyridinyl)ethyl]amine is an organic compound that features both an aminophenyl group and a pyridinyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-Aminophenyl)[2-(3-pyridinyl)ethyl]amine can be achieved through several methods. One common approach involves the reaction of 2-aminophenylboronic acid with 2-(3-pyridinyl)ethylamine using a palladium-catalyzed Suzuki-Miyaura coupling reaction . This reaction typically requires mild conditions and can be carried out in the presence of a base such as potassium carbonate in an organic solvent like toluene .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and catalyst loading, is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
(2-Aminophenyl)[2-(3-pyridinyl)ethyl]amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the amino group can be replaced by other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an aqueous medium or potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Halogenating agents like thionyl chloride or phosphorus tribromide for converting the amino group to a halide, followed by nucleophilic substitution with desired nucleophiles.
Major Products Formed
Oxidation: Oxidized derivatives such as nitro compounds or quinones.
Reduction: Reduced derivatives such as amines or alcohols.
Substitution: Substituted derivatives with various functional groups like halides, ethers, or esters.
Scientific Research Applications
(2-Aminophenyl)[2-(3-pyridinyl)ethyl]amine has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and heterocyclic compounds.
Biology: Investigated for its potential as a ligand in biochemical assays and as a probe for studying enzyme activities.
Industry: Utilized in the development of advanced materials, such as polymers and nanomaterials, due to its unique structural properties.
Mechanism of Action
The mechanism of action of (2-Aminophenyl)[2-(3-pyridinyl)ethyl]amine involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can bind to enzymes, receptors, and other proteins, modulating their activity.
Pathways Involved: It may influence signaling pathways related to inflammation, cell proliferation, and apoptosis, thereby exerting its biological effects.
Comparison with Similar Compounds
Similar Compounds
(2-Aminophenyl)(2-pyridinyl)methanone: Similar structure but with a carbonyl group instead of an ethylamine linkage.
N-(Pyridin-2-yl)amides: Compounds with a pyridinyl group and an amide linkage.
Pyridin-3-yl-pyrimidin-2-yl-aminophenyl-amide: Compounds with a pyridinyl and pyrimidinyl group linked to an aminophenyl group.
Uniqueness
(2-Aminophenyl)[2-(3-pyridinyl)ethyl]amine is unique due to its specific combination of an aminophenyl group and a pyridinyl group linked by an ethylamine chain. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications in research and industry.
Properties
Molecular Formula |
C13H15N3 |
|---|---|
Molecular Weight |
213.28 g/mol |
IUPAC Name |
2-N-(2-pyridin-3-ylethyl)benzene-1,2-diamine |
InChI |
InChI=1S/C13H15N3/c14-12-5-1-2-6-13(12)16-9-7-11-4-3-8-15-10-11/h1-6,8,10,16H,7,9,14H2 |
InChI Key |
KKIMRLOYABUZAD-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)N)NCCC2=CN=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![methyl 2-[5-bromo-4-(4-chlorophenyl)sulfanyl-7-iodo-2,3-dihydro-1H-pyrrolo[1,2-a]indol-3-yl]acetate](/img/structure/B13873317.png)

![Quinoline, 6-nitro-2-[(4-phenyl-1-piperazinyl)methyl]-](/img/structure/B13873334.png)




![Tert-butyl 4-[2-[4-(6-aminopyridin-2-yl)phenyl]ethyl]piperazine-1-carboxylate](/img/structure/B13873359.png)
![[4-(Hydroxymethyl)-2-methylpyrrolidin-1-yl]-[5-methyl-2-(triazol-2-yl)phenyl]methanone](/img/structure/B13873368.png)





